1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1855907-13-9
VCID: VC7593842
InChI: InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H
SMILES: CC1=NN(C=C1N)CCF.Cl.Cl
Molecular Formula: C6H12Cl2FN3
Molecular Weight: 216.08

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride

CAS No.: 1855907-13-9

VCID: VC7593842

Molecular Formula: C6H12Cl2FN3

Molecular Weight: 216.08

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride - 1855907-13-9

Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride is a synthetic organic compound with the molecular formula C6H12Cl2FN3C_6H_{12}Cl_2FN_3 and a molecular weight of 216.08 g/mol. This compound is characterized by its pyrazole core, functionalized with a fluoroethyl group and a methyl substituent. It is primarily studied for its potential applications in medicinal chemistry and chemical synthesis due to its structural features.

Structural Features

The compound's structure consists of:

  • A pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms).

  • A methyl group attached at the third position.

  • A primary amine group at the fourth position.

  • A fluoroethyl substituent at the first position.

  • Two hydrochloride ions associated with the molecule, enhancing its stability and solubility.

The presence of fluorine in the fluoroethyl group can significantly influence the compound's pharmacokinetics, such as lipophilicity and metabolic stability.

Synthesis

Although specific synthetic pathways for this compound are not detailed in the provided references, general methods for synthesizing pyrazole derivatives typically involve:

  • Cyclization Reactions: Starting from hydrazines and α,β-unsaturated carbonyl compounds to form the pyrazole ring.

  • Functionalization: Introduction of substituents like fluoroethyl or methyl groups using alkylation or halogenation reactions.

  • Salt Formation: Conversion to the dihydrochloride form by treatment with hydrochloric acid.

Applications and Potential Uses

While detailed biological or pharmacological studies specific to this compound are not available in the provided data, similar pyrazole derivatives are known for their diverse applications:

  • Medicinal Chemistry: Pyrazoles often serve as scaffolds in drug discovery due to their bioactivity, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Chemical Intermediates: The compound may act as a precursor for synthesizing more complex molecules with potential therapeutic effects.

  • Fluorinated Compounds: The fluoroethyl group enhances metabolic stability, making it an attractive feature in drug design.

Spectroscopic Characterization

Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry) are typically employed to confirm the structure of such compounds:

  • NMR: Proton (1H^1H) and carbon (13C^{13}C) NMR spectra would show characteristic signals for the methyl group, fluoroethyl chain, and pyrazole protons.

  • IR: Peaks corresponding to N-H stretching (amine group) and C-F vibrations (fluoroethyl group) would be prominent.

  • Mass Spectrometry: The molecular ion peak at m/z=216m/z = 216 confirms its molecular weight.

Safety and Handling

As with many chemical compounds, proper handling is essential:

  • Hazards: Potential irritant to skin, eyes, and respiratory tract.

  • Precautions: Use personal protective equipment (PPE), including gloves and goggles, when handling this compound.

CAS No. 1855907-13-9
Product Name 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride
Molecular Formula C6H12Cl2FN3
Molecular Weight 216.08
IUPAC Name 1-(2-fluoroethyl)-3-methylpyrazol-4-amine;dihydrochloride
Standard InChI InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H
Standard InChIKey SYVSSLDPVSOVGO-UHFFFAOYSA-N
SMILES CC1=NN(C=C1N)CCF.Cl.Cl
Solubility not available
PubChem Compound 126964089
Last Modified Aug 19 2023

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